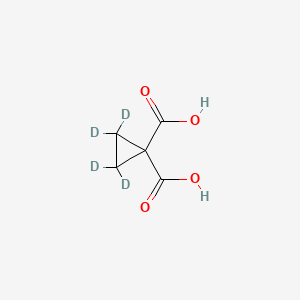

Cyclopropane-1,1-dicarboxylic acid-d4

Beschreibung

BenchChem offers high-quality Cyclopropane-1,1-dicarboxylic acid-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropane-1,1-dicarboxylic acid-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,2,3,3-tetradeuteriocyclopropane-1,1-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-3(7)5(1-2-5)4(8)9/h1-2H2,(H,6,7)(H,8,9)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKLLWKMYAMLIF-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1(C(=O)O)C(=O)O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclopropane-1,1-dicarboxylic acid-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,1-dicarboxylic acid-d4 is the deuterated analog of cyclopropane-1,1-dicarboxylic acid. This stable isotope-labeled compound serves as a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development. Its primary applications include its use as an internal standard for mass spectrometry-based quantification and as a tracer in metabolic studies to elucidate pharmacokinetic and metabolic profiles of drugs and other xenobiotics.[1] The incorporation of four deuterium (B1214612) atoms on the cyclopropyl (B3062369) ring provides a distinct mass shift, enabling its differentiation from the endogenous, non-labeled counterpart without significantly altering its chemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of both Cyclopropane-1,1-dicarboxylic acid-d4 and its non-labeled form is presented in the table below for easy comparison.

| Property | Cyclopropane-1,1-dicarboxylic acid-d4 | Cyclopropane-1,1-dicarboxylic acid |

| Molecular Formula | C₅H₂D₄O₄ | C₅H₆O₄ |

| Molecular Weight | 134.12 g/mol [1] | 130.10 g/mol [2] |

| CAS Number | 136503-99-6[1] | 598-10-7[2] |

| Appearance | White to off-white solid | White crystalline powder |

| Melting Point | Not explicitly available for d4; 134-138 °C for unlabeled form[2] | 134-138 °C[2] |

| Solubility | Soluble in methanol | Soluble in water and methanol |

Synthesis

A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for Cyclopropane-1,1-dicarboxylic acid-d4.

Experimental Protocol (Hypothetical):

-

Cyclization: In a round-bottom flask under an inert atmosphere, dissolve diethyl malonate in a suitable anhydrous solvent (e.g., ethanol). Add a strong base, such as sodium ethoxide, to generate the malonic ester enolate. To this solution, add 1,2-dibromoethane-d4 dropwise at a controlled temperature. The reaction mixture is then refluxed to drive the cyclization to completion.

-

Work-up and Purification of Intermediate: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude diethyl cyclopropane-1,1-dicarboxylate-d4. This intermediate can be purified by vacuum distillation.

-

Hydrolysis: The purified deuterated diethyl ester is then subjected to hydrolysis. This can be achieved by refluxing with a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Isolation of Final Product: If basic hydrolysis is used, the reaction mixture is acidified to precipitate the dicarboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system can be performed for further purification.

Analytical Data

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the non-deuterated compound shows a singlet for the four equivalent cyclopropyl protons. In the d4-labeled compound, this signal would be absent. The only observable signal would be from the two acidic protons of the carboxylic acid groups, which would be a broad singlet. The chemical shift of this peak would be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon-13 NMR spectrum of the non-deuterated compound typically shows three signals: one for the two equivalent cyclopropyl methylene (B1212753) carbons, one for the quaternary carbon, and one for the two equivalent carboxylic acid carbons.[5][6] In the d4-labeled compound, the signal for the cyclopropyl methylene carbons would be split into a multiplet due to coupling with deuterium. The signals for the quaternary and carboxylic acid carbons would remain as singlets.

Mass Spectrometry:

The mass spectrum of Cyclopropane-1,1-dicarboxylic acid-d4 would be expected to show a molecular ion peak at m/z 134 (for the neutral molecule) or 133 (for the [M-H]⁻ ion in negative ion mode). The fragmentation pattern would likely involve the loss of water and carbon dioxide, similar to other dicarboxylic acids. The presence of the four deuterium atoms would result in a 4 Da mass shift in the molecular ion and any fragments containing the cyclopropyl ring compared to the non-labeled compound.

Applications in Research and Drug Development

Use as an Internal Standard in Quantitative Analysis

Cyclopropane-1,1-dicarboxylic acid-d4 is an ideal internal standard for the quantification of its non-labeled counterpart in biological matrices using isotope dilution mass spectrometry (LC-MS or GC-MS).[7] The co-elution of the deuterated standard with the analyte of interest allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[8]

Experimental Protocol: Quantification of Cyclopropane-1,1-dicarboxylic acid in a Biological Matrix using LC-MS/MS

-

Sample Preparation: To a known volume of the biological sample (e.g., plasma, urine, tissue homogenate), add a known amount of Cyclopropane-1,1-dicarboxylic acid-d4 solution in a suitable solvent (e.g., methanol) as the internal standard.

-

Extraction: Perform a protein precipitation or liquid-liquid extraction to remove interfering substances. For example, add cold acetonitrile (B52724) to the sample, vortex, and centrifuge to pellet the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatograph coupled to a tandem mass spectrometer.

-

Chromatography: Use a suitable reversed-phase or HILIC column to achieve chromatographic separation.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the parent-to-fragment ion transitions for both the analyte and the internal standard.

-

Hypothetical MRM Transitions:

-

Cyclopropane-1,1-dicarboxylic acid: Q1: 129.0 -> Q3: 85.0 (corresponding to [M-H]⁻ -> [M-H-CO₂]⁻)

-

Cyclopropane-1,1-dicarboxylic acid-d4: Q1: 133.0 -> Q3: 89.0 (corresponding to [M-D]⁻ -> [M-D-CO₂]⁻)

-

-

-

-

Quantification: Construct a calibration curve by analyzing standards containing known concentrations of the non-labeled analyte and a fixed concentration of the deuterated internal standard. The concentration of the analyte in the unknown samples is then determined from this calibration curve based on the peak area ratio of the analyte to the internal standard.

Caption: Workflow for quantification using a deuterated internal standard.

Role in Studying Metabolic Pathways and Enzyme Inhibition

The non-deuterated form, Cyclopropane-1,1-dicarboxylic acid, is known to be an inhibitor of several enzymes. By using the deuterated form as a tracer, researchers can investigate the metabolic fate of this inhibitor and its effects on related metabolic pathways.

Enzyme Inhibition:

-

1-Aminocyclopropane-1-carboxylic acid (ACC) Oxidase: Cyclopropane-1,1-dicarboxylic acid is a known inhibitor of ACC oxidase, an enzyme involved in the biosynthesis of ethylene (B1197577) in plants.[9][10]

-

Ketol-Acid Reductoisomerase (KARI): It is also a potent inhibitor of KARI, an enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms.[11][12]

Metabolic Fate:

Studies on the metabolism of cyclopropanecarboxylic acid in mammals have shown that it can be incorporated into fatty acids.[13][14] It is plausible that cyclopropane-1,1-dicarboxylic acid could also enter and influence cellular metabolic pathways. The use of the d4-labeled compound would allow for the tracing of its metabolic transformation and its impact on central carbon metabolism. For instance, it has been shown that cyclopropane (B1198618) carboxylate can inhibit the metabolism of pyruvate (B1213749) and branched-chain alpha-keto acids in the liver.[15]

Caption: Inhibition of the Branched-Chain Amino Acid pathway.

Conclusion

Cyclopropane-1,1-dicarboxylic acid-d4 is a powerful tool for researchers in the fields of analytical chemistry, biochemistry, and drug development. Its primary utility lies in its application as an internal standard for precise and accurate quantification of its non-labeled analog. Furthermore, its use as a metabolic tracer holds promise for elucidating the mechanisms of enzyme inhibition and the broader effects of cyclopropane-containing compounds on cellular metabolism. This technical guide provides a foundational understanding of its properties, synthesis, and applications, aiming to facilitate its effective use in scientific research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyclopropane-1,1-dicarboxylic acid-598-10-7 [ganeshremedies.com]

- 3. orgsyn.org [orgsyn.org]

- 4. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. benchchem.com [benchchem.com]

- 8. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 9. Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The effects of cyclopropane carboxylic acid on hepatic pyruvate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Deuterated Cyclopropane-1,1-dicarboxylic Acid: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties, synthesis, and potential biological applications of deuterated cyclopropane-1,1-dicarboxylic acid. This isotopically labeled compound serves as a valuable tool in various research fields, from mechanistic enzymology to drug metabolism studies.

Core Properties

Deuterated cyclopropane-1,1-dicarboxylic acid, specifically Cyclopropane-1,1-dicarboxylic acid-d4 (where the four hydrogens on the cyclopropane (B1198618) ring are replaced by deuterium), is a stable isotope-labeled version of cyclopropane-1,1-dicarboxylic acid. The introduction of deuterium (B1214612) atoms provides a unique spectroscopic signature, making it an ideal tracer for mass spectrometry and NMR spectroscopy-based studies. While extensive experimental data for the deuterated compound is not publicly available, its physical and chemical properties are expected to be very similar to its non-deuterated counterpart, with slight variations due to the kinetic isotope effect.

Table 1: Physicochemical Properties of Cyclopropane-1,1-dicarboxylic Acid

| Property | Value | Reference |

| Molecular Formula | C₅H₆O₄ | |

| Molecular Weight | 130.10 g/mol | |

| Melting Point | 134-136 °C | [1][2] |

| Solubility | Soluble in methanol (B129727) (1 g/10 mL) | [1] |

| Appearance | White crystalline solid | [3] |

Table 2: Properties of Deuterated Cyclopropane-1,1-dicarboxylic Acid

| Property | Value | Reference |

| Molecular Formula | C₅D₄H₂O₄ | [4] |

| Molecular Weight | 134.12 g/mol | [5] |

| Isotopic Enrichment | 99 atom % D | [5] |

Spectroscopic Characteristics

The primary utility of deuterated compounds lies in their distinct spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to the cyclopropyl (B3062369) protons would be absent for the d4-deuterated compound. The presence of residual, partially deuterated species would result in complex multiplets. In ¹³C NMR, the carbon signals of the cyclopropane ring would exhibit coupling to deuterium, leading to characteristic splitting patterns and a slight upfield shift compared to the non-deuterated analog. Deuterated solvents are crucial in NMR to avoid interference from solvent protons.[6][7][8]

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of Cyclopropane-1,1-dicarboxylic acid-d4 will be shifted by +4 m/z units compared to the unlabeled compound. This mass shift allows for its unambiguous detection and quantification in complex biological matrices, making it an excellent internal standard for pharmacokinetic and metabolic studies.

Experimental Protocols

Synthesis of Cyclopropane-1,1-dicarboxylic Acid

A common and efficient method for the synthesis of cyclopropane-1,1-dicarboxylic acid is the reaction of diethyl malonate with 1,2-dibromoethane (B42909) in the presence of a strong base and a phase-transfer catalyst, followed by hydrolysis.[3]

Materials:

-

Diethyl malonate

-

1,2-dibromoethane

-

50% aqueous sodium hydroxide

-

Triethylbenzylammonium chloride (phase-transfer catalyst)

-

Concentrated hydrochloric acid

-

Ether

-

Magnesium sulfate (B86663) (anhydrous)

-

Activated carbon

Procedure:

-

To a vigorously stirred solution of 50% aqueous sodium hydroxide, add triethylbenzylammonium chloride at 25 °C.

-

To this suspension, add a mixture of diethyl malonate and 1,2-dibromoethane all at once.

-

Stir the reaction mixture vigorously for 2 hours.

-

Transfer the contents to a larger flask, rinse with water, and cool to 15 °C in an ice bath.

-

Carefully acidify the mixture by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature between 15 and 25 °C.

-

Extract the aqueous layer three times with ether.

-

Saturate the aqueous layer with sodium chloride and extract again three times with ether.

-

Combine the ether layers, wash with brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

-

Remove the solvent by rotary evaporation to yield a semisolid residue.

-

Triturate the residue with benzene and filter the mixture to obtain white crystals of cyclopropane-1,1-dicarboxylic acid.[3]

To synthesize Cyclopropane-1,1-dicarboxylic acid-d4 , deuterated starting materials would be required. Specifically, 1,2-dibromoethane-d4 (B144223) would be used in place of 1,2-dibromoethane. The rest of the procedure would remain largely the same.

Biological Activity and Applications

Cyclopropane-containing molecules exhibit a wide range of biological activities, including enzyme inhibition, and antimicrobial and herbicidal properties.[9][10] Cyclopropane-1,1-dicarboxylic acid and its derivatives are known to be inhibitors of several enzymes.

Enzyme Inhibition

-

1-Aminocyclopropane-1-carboxylic acid (ACC) oxidase (ACO): Cyclopropane-1,1-dicarboxylic acid is a known inhibitor of ACC oxidase, an enzyme involved in the biosynthesis of ethylene (B1197577), a plant hormone that regulates growth and fruit ripening.[11] This inhibitory action makes it a useful tool for studying ethylene biosynthesis and its physiological effects in plants.

-

Ketol-acid reductoisomerase (KARI): This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants and microorganisms. Cyclopropane-1,1-dicarboxylic acid acts as a potent, slow, tight-binding inhibitor of KARI.[12] This makes it and its analogs potential candidates for the development of novel herbicides.[13][14]

-

3-Methylaspartase: Substituted trans-cyclopropane-1,2-dicarboxylic acids have been shown to be potent inhibitors of 3-methylaspartase, acting as transition state analogues.[15][16]

-

O-Acetylserine Sulfhydrylase (OASS): This enzyme is a key player in the cysteine biosynthesis pathway in bacteria and plants, making it an attractive target for new antibiotics. Derivatives of cyclopropane-1,2-dicarboxylic acid have demonstrated inhibitory activity against OASS.[17][18]

Potential Applications in Drug Development

The use of deuterated compounds in drug development is a growing field. The "deuterium effect" can alter the metabolic fate of a drug, often leading to a slower rate of metabolism and improved pharmacokinetic properties. While the biological activity of deuterated cyclopropane-1,1-dicarboxylic acid itself has not been extensively studied, its potential as a building block for deuterated analogs of biologically active molecules is significant. Its derivatives could be explored for their potential as novel antibiotics, herbicides, or as probes to study enzyme mechanisms.

Conclusion

Deuterated cyclopropane-1,1-dicarboxylic acid is a valuable research tool with applications spanning from analytical chemistry to biochemistry and drug discovery. Its unique spectroscopic properties make it an excellent tracer for mechanistic and metabolic studies. The known biological activities of its non-deuterated counterpart, particularly as an enzyme inhibitor, suggest that its deuterated form and derivatives thereof hold promise for the development of new therapeutic agents and agrochemicals. The synthetic protocols are well-established, allowing for its preparation and incorporation into more complex molecular scaffolds. Further research into the specific properties and applications of this deuterated compound is warranted to fully exploit its potential.

References

- 1. Cyclopropane-1,1-dicarboxylic acid 97 598-10-7 [sigmaaldrich.com]

- 2. Cyclopropane-1,1-dicarboxylic acid | CAS#:598-10-7 | Chemsrc [chemsrc.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. chemscene.com [chemscene.com]

- 7. allanchem.com [allanchem.com]

- 8. myuchem.com [myuchem.com]

- 9. researchgate.net [researchgate.net]

- 10. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 11. Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 16. Synthesis and mode of action of 1-substituted trans-cyclopropane 1,2-dicarboxylic acids: inhibitors of the methylaspartase reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Synthesis of Cyclopropane-1,1-dicarboxylic acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the synthesis of Cyclopropane-1,1-dicarboxylic acid-d4 (C₅H₂D₄O₄), a deuterated isotopologue of Cyclopropane-1,1-dicarboxylic acid. This labeled compound is a valuable tool in metabolic research and drug development, often used as a tracer to elucidate metabolic pathways and pharmacokinetic profiles. This document outlines the synthetic route, experimental protocols, and expected outcomes, and includes visualizations to clarify the process.

Synthetic Strategy

The synthesis of Cyclopropane-1,1-dicarboxylic acid-d4 is analogous to the well-established synthesis of its unlabeled counterpart.[1] The core of the strategy involves the reaction of a malonic ester with a deuterated 1,2-dihaloethane, followed by hydrolysis of the resulting diester. Specifically, the deuterium (B1214612) labels are introduced into the cyclopropane (B1198618) ring using 1,2-dibromoethane-d4 (B144223). This method is supported by similar syntheses of other deuterated cyclopropane derivatives, such as 1-aminocyclopropane-1-carboxylic acid, where deuterated precursors are used to install the deuterium atoms.

The overall reaction scheme is a two-step process:

-

Cyclopropanation: Diethyl malonate is reacted with 1,2-dibromoethane-d4 in the presence of a base and a phase-transfer catalyst to form diethyl cyclopropane-1,1-dicarboxylate-d4.

-

Hydrolysis: The resulting deuterated diethyl ester is then hydrolyzed to yield Cyclopropane-1,1-dicarboxylic acid-d4.

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses for the unlabeled compound.[1] Researchers should exercise standard laboratory safety precautions.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Diethyl malonate | 160.17 | 80.0 g | 0.5 | |

| 1,2-Dibromoethane-d4 | 191.89 | 143.9 g | 0.75 | Deuterated |

| Sodium hydroxide (B78521) | 40.00 | 500 g | 12.5 | In 500 mL H₂O (50% w/v) |

| Triethylbenzylammonium chloride | 227.77 | 114.0 g | 0.5 | Phase-transfer catalyst |

| Concentrated Hydrochloric Acid | 36.46 | ~1 L | - | For acidification |

| Diethyl ether | 74.12 | ~4.2 L | - | For extraction |

| Sodium chloride | 58.44 | - | - | For brine |

| Magnesium sulfate (B86663) (anhydrous) | 120.37 | - | - | For drying |

| Benzene (B151609) | 78.11 | 100 mL | - | For trituration |

Step-by-Step Procedure

Part A: Synthesis of Cyclopropane-1,1-dicarboxylic acid-d4

-

To a 2-L, three-necked flask equipped with a mechanical stirrer, add a solution of 50% aqueous sodium hydroxide (1 L).

-

At 25°C, add triethylbenzylammonium chloride (114.0 g, 0.5 mol) to the stirred solution.

-

To this vigorously stirred suspension, add a mixture of diethyl malonate (80.0 g, 0.5 mol) and 1,2-dibromoethane-d4 (143.9 g, 0.75 mol) all at once. An exothermic reaction will cause the temperature to rise.

-

Stir the reaction mixture vigorously for 2 hours.

-

Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing the reaction flask with three 75-mL portions of water.

-

Cool the mixture to 15°C in an ice bath with magnetic stirring.

-

Carefully acidify the mixture by the dropwise addition of concentrated hydrochloric acid (~1 L), maintaining the temperature between 15 and 25°C.

-

Transfer the aqueous layer to a 4-L separatory funnel and extract three times with 900 mL of diethyl ether.

-

Saturate the aqueous layer with sodium chloride and extract a further three times with 500 mL of diethyl ether.

-

Combine the ether layers, wash with 1 L of brine, and dry over anhydrous magnesium sulfate.

-

Decolorize with activated carbon and remove the solvent by rotary evaporation to yield a semisolid residue.

-

Triturate the residue with 100 mL of benzene and filter the resulting mixture to obtain the product as white crystals.

Expected Results and Characterization

The following table summarizes the expected quantitative data for the synthesis. The yield is based on the reported synthesis of the unlabeled compound.[1] Isotopic purity for commercially available Cyclopropane-1,1-dicarboxylic acid-d4 is typically high.

| Parameter | Expected Value |

| Yield | 66-73% |

| Appearance | White crystalline solid |

| Melting Point | 137-140°C |

| Molecular Formula | C₅H₂D₄O₄ |

| Molecular Weight | 134.12 g/mol [2] |

| Isotopic Purity | >98 atom % D |

Characterization:

-

¹H-NMR: The proton NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the cyclopropyl (B3062369) protons, which are typically observed around 1.5 ppm in the unlabeled compound. The protons of the carboxylic acid groups would be visible, though their chemical shift can vary depending on the solvent and concentration.

-

¹³C-NMR: The carbon-13 NMR spectrum should show signals for the quaternary carbon and the two equivalent methylene (B1212753) carbons of the cyclopropane ring, as well as the carboxyl carbons.

-

Mass Spectrometry: The mass spectrum will confirm the incorporation of four deuterium atoms. The molecular ion peak should be observed at m/z corresponding to the deuterated compound.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for Cyclopropane-1,1-dicarboxylic acid-d4.

Logical Relationship of Reagents and Steps

Caption: Reagents and products for each synthetic step.

Applications in Drug Development and Research

Cyclopropane-1,1-dicarboxylic acid-d4 serves as an important tool for:

-

Metabolic Studies: As a stable isotope-labeled tracer, it allows for the tracking of the metabolic fate of molecules containing the cyclopropane-1,1-dicarboxylate moiety.

-

Pharmacokinetic Analysis: It can be used as an internal standard in quantitative mass spectrometry-based assays to determine the concentration of the unlabeled drug or its metabolites in biological matrices.

-

Mechanistic Studies: The deuterium labeling can help in elucidating reaction mechanisms, particularly in studies involving enzymes where a kinetic isotope effect may be observed.

This guide provides a comprehensive overview for the synthesis of Cyclopropane-1,1-dicarboxylic acid-d4, enabling researchers to produce this valuable labeled compound for their studies.

References

An In-depth Technical Guide to the Structure and Characterization of Cyclopropane-1,1-dicarboxylic acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of Cyclopropane-1,1-dicarboxylic acid-d4. This deuterated analogue of cyclopropane-1,1-dicarboxylic acid is a valuable tool in various research applications, including metabolic studies, mechanistic investigations, and as an internal standard in analytical methods. Due to the limited availability of specific experimental data for the deuterated compound, this guide also provides data for the non-deuterated analogue as a reference.

Chemical Structure and Properties

Cyclopropane-1,1-dicarboxylic acid-d4 is an isotopologue of cyclopropane-1,1-dicarboxylic acid where the four hydrogen atoms on the cyclopropane (B1198618) ring are replaced with deuterium (B1214612).

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₅H₂D₄O₄ | N/A |

| Molecular Weight | 134.12 g/mol | N/A |

| CAS Number | 136503-99-6 | N/A |

| Appearance | White crystalline powder (expected) | [1] |

| Melting Point | 134-136 °C (for non-deuterated) | [2] |

| Solubility | Soluble in methanol (B129727) (for non-deuterated) |

Synthesis

A plausible and efficient method for the synthesis of cyclopropane-1,1-dicarboxylic acid-d4 involves the reaction of a malonic ester with a deuterated 1,2-dihaloethane, followed by hydrolysis. A detailed experimental protocol based on the synthesis of the non-deuterated analogue is provided below.[3]

Proposed Synthesis of Diethyl cyclopropane-1,1-dicarboxylate-d4

The first step is the synthesis of the diethyl ester via a cyclopropanation reaction.

Reaction: Diethyl malonate + 1,2-Dibromoethane-d4 (B144223) → Diethyl cyclopropane-1,1-dicarboxylate-d4

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate in anhydrous ethanol (B145695).

-

Add sodium ethoxide to the solution to form the sodium salt of diethyl malonate.

-

Slowly add a stoichiometric amount of 1,2-dibromoethane-d4 to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).

-

After cooling to room temperature, the reaction mixture is filtered to remove the sodium bromide precipitate.

-

The ethanol is removed under reduced pressure.

-

The resulting crude diethyl cyclopropane-1,1-dicarboxylate-d4 is purified by vacuum distillation.

Hydrolysis to Cyclopropane-1,1-dicarboxylic acid-d4

The synthesized ester is then hydrolyzed to the final diacid product.

Reaction: Diethyl cyclopropane-1,1-dicarboxylate-d4 + H₂O → Cyclopropane-1,1-dicarboxylic acid-d4 + 2 EtOH

Experimental Protocol:

-

To a solution of diethyl cyclopropane-1,1-dicarboxylate-d4 in ethanol, add a solution of sodium hydroxide (B78521) in water.

-

Heat the mixture at reflux for several hours to ensure complete saponification.

-

After cooling, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester.

-

The aqueous layer is then acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the dicarboxylic acid.

-

The white precipitate of cyclopropane-1,1-dicarboxylic acid-d4 is collected by filtration, washed with cold water, and dried under vacuum.

Structural Characterization

Due to the scarcity of published experimental data for cyclopropane-1,1-dicarboxylic acid-d4, the following sections provide characterization data for the non-deuterated analogue as a reference. The expected spectra for the d4-compound would show characteristic differences, particularly in NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Reference: Non-deuterated)

For the non-deuterated cyclopropane-1,1-dicarboxylic acid, the ¹H NMR spectrum is simple due to the high symmetry of the molecule. It exhibits a singlet for the four equivalent protons of the cyclopropane ring.

-

Expected ¹H NMR for d4-compound: The ¹H NMR spectrum of the d4-compound is expected to show a significant reduction or absence of the signal corresponding to the cyclopropyl (B3062369) protons. Residual proton signals may be observed as complex multiplets due to coupling with deuterium.

¹³C NMR Spectroscopy (Reference: Non-deuterated)

The ¹³C NMR spectrum of the non-deuterated compound shows two distinct signals.

Table 2: ¹³C NMR Chemical Shifts for Cyclopropane-1,1-dicarboxylic acid (Non-deuterated)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 (Quaternary) | ~30-40 |

| C-2, C-3 (-CH₂) | ~15-25 |

| Carboxyl (-COOH) | ~170-180 |

Data is estimated based on typical values for similar structures.

-

Expected ¹³C NMR for d4-compound: The signals for the deuterated carbons (C-2 and C-3) will exhibit splitting due to C-D coupling and may have a slightly different chemical shift (isotope effect).

²H NMR Spectroscopy

A ²H (Deuterium) NMR spectrum of the d4-compound would be the most direct method to confirm deuteration. It is expected to show a single resonance corresponding to the four equivalent deuterium atoms on the cyclopropane ring.

Mass Spectrometry (MS)

The mass spectrum of the d4-compound would show a molecular ion peak (M⁺) at m/z 134, which is 4 mass units higher than the non-deuterated analogue (m/z 130). The fragmentation pattern would also be indicative of the deuterated structure.

Infrared (IR) Spectroscopy

The IR spectrum of the non-deuterated cyclopropane-1,1-dicarboxylic acid shows characteristic absorptions for the O-H and C=O stretching of the carboxylic acid groups, as well as C-H stretching and bending vibrations of the cyclopropane ring.

Table 3: Key IR Absorptions for Cyclopropane-1,1-dicarboxylic acid (Non-deuterated)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad |

| C=O stretch (Carboxylic acid) | 1680-1710 | Strong |

| C-H stretch (Cyclopropane) | ~3000-3100 | Medium |

| CH₂ bend (Cyclopropane) | ~1420-1440 | Medium |

-

Expected IR for d4-compound: The most significant difference in the IR spectrum of the d4-compound would be the presence of C-D stretching bands at lower wavenumbers (around 2100-2300 cm⁻¹) and the absence or significant reduction of the C-H stretching bands of the cyclopropane ring.

Applications

Cyclopropane-1,1-dicarboxylic acid-d4 is a valuable tool for a range of scientific applications:

-

Metabolic Studies: The deuterium label allows for the tracking of the molecule and its metabolites in biological systems using mass spectrometry and NMR.

-

Mechanistic Studies: It can be used as a probe to investigate the mechanisms of enzymatic reactions where the C-H bonds of the cyclopropane ring are involved.

-

Pharmacokinetic Studies: The deuterated compound can be used as an internal standard for the quantification of the non-deuterated drug in biological matrices, providing more accurate pharmacokinetic data.

-

NMR Solvent: In some specific applications, it could potentially be used as a component in specialized NMR solvent mixtures.

Safety and Handling

Cyclopropane-1,1-dicarboxylic acid is a corrosive substance. It is expected that the deuterated analogue will have similar properties. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and is not a substitute for professional scientific guidance. All experimental work should be conducted in a safe and appropriate manner, following all institutional and regulatory guidelines. The provided experimental protocols are illustrative and may require optimization.

References

Isotopic Labeling with Cyclopropane-1,1-dicarboxylic acid-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in metabolic research and drug development, enabling the tracing of molecules through complex biological systems. Deuterium-labeled compounds, in particular, offer a non-radioactive and effective means to study metabolic pathways, pharmacokinetics, and drug metabolism. This technical guide focuses on the application of Cyclopropane-1,1-dicarboxylic acid-d4, a deuterated analog of Cyclopropane-1,1-dicarboxylic acid, as a metabolic tracer.

The cyclopropane (B1198618) moiety is present in various natural products and its metabolism is of significant interest. The introduction of four deuterium (B1214612) atoms into Cyclopropane-1,1-dicarboxylic acid provides a distinct mass shift, facilitating its detection and the tracking of its metabolic fate using mass spectrometry and NMR spectroscopy. This guide provides an in-depth overview of the synthesis, potential applications, experimental protocols, and data analysis for utilizing Cyclopropane-1,1-dicarboxylic acid-d4 in metabolic research.

Synthesis of Cyclopropane-1,1-dicarboxylic acid-d4

The synthesis of Cyclopropane-1,1-dicarboxylic acid-d4 can be adapted from established methods for its unlabeled counterpart. A common route involves the reaction of a malonic ester with a dihaloethane. To introduce the deuterium labels, deuterated starting materials would be employed.

A plausible synthetic approach is the reaction of diethyl malonate with 1,2-dibromoethane-d4 (B144223) in the presence of a base, followed by hydrolysis of the resulting diethyl ester.

Reaction Scheme:

Potential Applications in Metabolic Research

Based on the known metabolism of structurally similar compounds like cyclopropanecarboxylic acid, Cyclopropane-1,1-dicarboxylic acid-d4 can be a valuable tool to investigate several metabolic aspects:

-

Mitochondrial Metabolism: Cyclopropanecarboxylic acid has been shown to affect hepatic pyruvate (B1213749) metabolism, suggesting it may interact with mitochondrial transporters and enzymes.[4] Using the d4-labeled version could help elucidate these interactions and the subsequent metabolic fate of the cyclopropane ring within the mitochondria.

-

Fatty Acid Metabolism: Studies have indicated that cyclopropanecarboxylic acid can inhibit fatty acid oxidation.[4] Tracing experiments with Cyclopropane-1,1-dicarboxylic acid-d4 could confirm and further detail this inhibitory mechanism.

-

Metabolic Fate and Pathway Elucidation: The primary application is to trace the metabolic conversion of the parent compound into downstream metabolites. This can help identify novel metabolic pathways or quantify the flux through known pathways.

-

Drug Development: As the cyclopropane motif is present in some pharmaceuticals, understanding its metabolic stability and pathways is crucial. Cyclopropane-1,1-dicarboxylic acid-d4 can be used in preclinical studies to investigate the metabolism of new drug candidates containing this functional group.

Experimental Design and Workflow

A typical metabolic tracing experiment using Cyclopropane-1,1-dicarboxylic acid-d4 in a cell culture system would follow a structured workflow. The overall process involves introducing the labeled compound to the cells, allowing for its metabolism, and then extracting and analyzing the metabolites.

Detailed Experimental Protocols

The following are detailed, generalized protocols for conducting a metabolic tracing study using Cyclopropane-1,1-dicarboxylic acid-d4 in cell culture, followed by metabolite analysis using GC/MS. These protocols are based on established methods for stable isotope labeling and organic acid analysis.[5][6][7][8][9][10][11][12][13]

Protocol 1: Cell Culture and Isotopic Labeling

-

Cell Seeding: Plate mammalian cells (e.g., HepG2 hepatocytes) in 6-well plates at a density of 1 x 10^6 cells per well in standard growth medium (e.g., DMEM with 10% FBS) and incubate at 37°C and 5% CO2 until they reach 80-90% confluency.

-

Preparation of Labeling Medium: Prepare fresh DMEM deficient in the standard carbon source to be replaced. Supplement this medium with a known concentration of Cyclopropane-1,1-dicarboxylic acid-d4 (e.g., 1 mM). The exact concentration should be optimized based on cell tolerance and the expected metabolic flux.

-

Labeling: Aspirate the standard growth medium from the wells and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 2 mL of the prepared labeling medium to each well.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, and 24 hours) at 37°C and 5% CO2.

-

Metabolic Quenching: At each time point, rapidly aspirate the labeling medium and wash the cells once with cold PBS. Immediately add 1 mL of ice-cold 80% methanol (B129727) to each well to quench all enzymatic activity.

-

Cell Harvesting: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Sample Preparation for Extraction: Centrifuge the cell suspension at 13,000 x g for 10 minutes at 4°C. The supernatant contains the intracellular metabolites. The pellet can be used for protein quantification.

Protocol 2: Metabolite Extraction and Derivatization for GC/MS Analysis

-

Extraction: Transfer the methanol supernatant from the previous protocol to a new tube. Add an equal volume of chloroform (B151607) and 0.5 volumes of water. Vortex vigorously and centrifuge at 13,000 x g for 15 minutes at 4°C to separate the phases. The upper aqueous phase contains the polar metabolites, including organic acids.

-

Drying: Carefully transfer the aqueous phase to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization: To the dried metabolite extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Vortex and incubate at 70°C for 30 minutes to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) esters.

Protocol 3: GC/MS Analysis

-

Injection: Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Gas Chromatography: Use a temperature program to separate the metabolites. A typical program might be: start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify all detectable metabolites and in selected ion monitoring (SIM) mode to quantify the abundance of the deuterated and non-deuterated forms of specific metabolites. The mass spectrometer will detect a mass shift corresponding to the number of deuterium atoms incorporated.

Potential Metabolic Pathway and Data Interpretation

The metabolism of cyclopropanecarboxylic acid is thought to involve its conversion to a coenzyme A (CoA) thioester, which can then enter various metabolic pathways. A potential pathway to investigate is its entry into pathways that intersect with the TCA cycle. The d4 label would be tracked as it is incorporated into downstream metabolites.

Data Presentation and Quantitative Analysis

The primary quantitative data from these experiments will be the measurement of deuterium incorporation into downstream metabolites over time. This data can be effectively summarized in tables.

Table 1: Relative Abundance of Deuterated Metabolites Over Time

| Time (hours) | Cyclopropane-1,1-dicarboxylic acid-d4 (% of Total Pool) | Metabolite A-d4 (% of Total Pool) | Metabolite B-d4 (% of Total Pool) | Labeled TCA Intermediate-dx (% of Total Pool) |

| 0 | 100 | 0 | 0 | 0 |

| 2 | 85.2 ± 3.1 | 10.5 ± 1.5 | 2.1 ± 0.5 | 0.8 ± 0.2 |

| 6 | 60.7 ± 4.5 | 25.3 ± 2.8 | 8.9 ± 1.1 | 3.5 ± 0.7 |

| 12 | 35.1 ± 5.2 | 40.8 ± 3.9 | 15.4 ± 2.0 | 6.2 ± 1.3 |

| 24 | 10.3 ± 2.8 | 35.6 ± 4.1 | 28.7 ± 3.5 | 15.1 ± 2.4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Mass Isotopomer Distribution of a Downstream Metabolite

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |

| Metabolite A | |||||

| Control | 95.1% | 4.5% | 0.4% | 0.0% | 0.0% |

| Labeled (24h) | 20.3% | 5.1% | 8.2% | 15.7% | 50.7% |

Note: M+n represents the mass isotopomer with 'n' additional mass units due to deuterium incorporation. The data is hypothetical.

Conclusion

Cyclopropane-1,1-dicarboxylic acid-d4 is a promising tool for researchers in metabolism and drug development. Its deuterated structure allows for precise tracing through metabolic pathways using standard analytical techniques like mass spectrometry and NMR. While direct experimental data for this specific compound is currently limited in the public domain, this guide provides a comprehensive framework based on established principles of stable isotope labeling and the known biochemistry of related molecules. The provided protocols and workflows offer a solid starting point for researchers to design and execute experiments to explore the metabolic fate and impact of this intriguing molecule. As with any new tracer, careful optimization of experimental conditions will be crucial for obtaining robust and meaningful results.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. The effects of cyclopropane carboxylic acid on hepatic pyruvate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. metbio.net [metbio.net]

- 6. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]

- 7. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Stable Isotope Labeling by Amino Acids Applied to Bacterial Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 10. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Cyclopropane-1,1-dicarboxylic acid-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,1-dicarboxylic acid-d4 is the deuterated form of Cyclopropane-1,1-dicarboxylic acid (CPD). While the deuterated version is primarily utilized as a stable isotope tracer in pharmacokinetic and metabolic studies, the core biological activity resides in the non-deuterated parent compound. This guide focuses on the well-documented mechanism of action of Cyclopropane-1,1-dicarboxylic acid as a potent enzyme inhibitor. The primary target of CPD is ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway in plants and microorganisms. This inhibitory action forms the basis of its herbicidal and potential antimicrobial properties.

Core Mechanism of Action: Inhibition of Ketol-Acid Reductoisomerase (KARI)

Cyclopropane-1,1-dicarboxylic acid is a slow, tight-binding inhibitor of ketol-acid reductoisomerase (KARI; EC 1.1.1.86).[1] KARI catalyzes the second step in the biosynthesis of essential branched-chain amino acids (isoleucine, valine, and leucine), which involves a two-stage reaction: an alkyl migration followed by an NADPH-dependent reduction.[1] CPD is believed to act as a transition state analog, mimicking an intermediate in the alkyl migration step of the reaction.[1][2]

The inhibition of KARI by CPD is time-dependent, characterized by low rate constants for the formation and dissociation of the enzyme-inhibitor complex.[1] This slow-binding nature contributes to its potent inhibitory effect. By blocking the BCAA pathway, CPD deprives the organism of essential amino acids, leading to growth inhibition and, in the case of plants, herbicidal effects.

While some cyclopropane (B1198618) derivatives have been investigated for their activity at glutamate (B1630785) receptors, such as NMDA and mGlu receptors, studies on various 1-aminocyclopropane-1-carboxylic acid derivatives have shown them to be largely inactive at these receptors.[3] There is no strong evidence to suggest that Cyclopropane-1,1-dicarboxylic acid itself is a potent ligand for these neuronal receptors. Its primary and well-characterized mechanism of action remains the inhibition of KARI.

Quantitative Data: Inhibition of KARI by Cyclopropane-1,1-dicarboxylic acid

The inhibitory potency of Cyclopropane-1,1-dicarboxylic acid against KARI has been quantified in various organisms. The inhibition constant (Ki) values are summarized in the table below.

| Organism/Enzyme Source | Inhibition Constant (Ki) | Reference |

| Rice (Oryza sativa) | 90 nM | [1] |

| Mycobacterium tuberculosis | 3.03 µM | [4] |

| Campylobacter jejuni | 0.59 µM | [4] |

| Staphylococcus aureus | 2.73 µM | [4] |

Signaling Pathway Diagram

The following diagram illustrates the branched-chain amino acid biosynthesis pathway and the point of inhibition by Cyclopropane-1,1-dicarboxylic acid.

Experimental Protocols

Ketol-Acid Reductoisomerase (KARI) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of Cyclopropane-1,1-dicarboxylic acid against KARI.

1. Materials:

-

Purified KARI enzyme

-

Cyclopropane-1,1-dicarboxylic acid (CPD)

-

Substrate: α-acetolactate or an alternative like hydroxypyruvate[1]

-

Cofactor: NADPH[1]

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0[1]

-

MgCl2[1]

-

Spectrophotometer capable of reading at 340 nm

2. Assay Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, MgCl2, NADPH, and varying concentrations of CPD.[1]

-

Equilibrate the mixture to the desired temperature (e.g., 30°C).[1]

-

Initiate the reaction by adding a known amount of the KARI enzyme.[1]

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[1]

-

Record the reaction rate.

-

For determining the inhibition constant (Ki), perform the assay with multiple concentrations of both the substrate and the inhibitor.

3. Data Analysis:

-

The initial rates of NADPH oxidation are measured.

-

For slow-binding inhibitors like CPD, the time-dependent inhibition is analyzed by fitting the data to the appropriate equations for slow, tight-binding inhibition to determine the on and off-rate constants and the overall inhibition constant (Ki).[1]

Experimental Workflow Diagram

The following diagram illustrates the workflow for assessing the inhibitory effect of CPD on KARI.

Conclusion

The primary mechanism of action of Cyclopropane-1,1-dicarboxylic acid is the potent and specific inhibition of ketol-acid reductoisomerase (KARI), a critical enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms. Its deuterated form, Cyclopropane-1,1-dicarboxylic acid-d4, serves as an important tool for metabolic and pharmacokinetic research. The detailed understanding of this mechanism provides a solid foundation for its application as an herbicide and for the potential development of novel antimicrobial agents. Further research could focus on the structural basis of its interaction with KARI from different species to aid in the design of more potent and selective inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Untapped Potential of Deuterated Cyclopropanedicarboxylic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium (B1214612) into drug candidates, known as deuteration, presents a compelling avenue for enhancing pharmacokinetic profiles and therapeutic efficacy. This guide explores the theoretical underpinnings and potential biological activities of deuterated cyclopropanedicarboxylic acid derivatives. While direct experimental data on these specific deuterated compounds is not yet prevalent in publicly accessible literature, this document synthesizes established principles of deuteration and the known biological roles of cyclopropane-containing molecules. By leveraging the kinetic isotope effect, deuteration of cyclopropanedicarboxylic acid scaffolds could lead to novel therapeutics with improved metabolic stability and prolonged action. This whitepaper serves as a foundational resource for researchers venturing into this promising area of medicinal chemistry, providing a conceptual framework, hypothesized mechanisms, and suggested research pathways.

Introduction: The Promise of Deuteration in Drug Design

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (B1232500) (the common isotope of hydrogen). This seemingly subtle difference in mass leads to a significant distinction in the strength of chemical bonds. The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. This fundamental principle is the basis of the "kinetic isotope effect" (KIE), a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[]

In drug metabolism, the cleavage of C-H bonds is a common and often rate-limiting step, frequently mediated by cytochrome P450 (CYP) enzymes.[2] By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolic degradation can be slowed.[][3][4] This can lead to several desirable pharmacokinetic outcomes:

-

Increased drug exposure (AUC): A slower metabolism can lead to higher and more sustained plasma concentrations of the drug.

-

Longer half-life (t½): The drug remains in the body for a longer period, potentially reducing dosing frequency.[]

-

Reduced formation of toxic metabolites: Deuteration can alter metabolic pathways, potentially steering metabolism away from the production of harmful byproducts.[3]

-

Improved safety and tolerability: A more predictable metabolic profile can lead to a better safety profile.[4]

Deutetrabenazine, a treatment for chorea associated with Huntington's disease, stands as a prime example of a successful deuterated drug, demonstrating the clinical viability of this strategy.[3]

The Biological Landscape of Cyclopropane-Containing Compounds

The cyclopropane (B1198618) ring, a three-membered carbocycle, is a unique structural motif found in a variety of natural products and synthetic molecules with diverse biological activities.[5][6] Its inherent ring strain and rigid conformation contribute to its ability to interact with biological targets with high specificity. Derivatives of cyclopropanedicarboxylic acid and related structures have been investigated for a range of therapeutic applications.

Enzyme Inhibition

The constrained structure of the cyclopropane ring can mimic the transition states of enzymatic reactions, making its derivatives effective enzyme inhibitors.[7]

-

O-Acetylserine Sulfhydrylase (OASS) Inhibition: As a key enzyme in the cysteine biosynthesis pathway of bacteria and plants, but absent in mammals, OASS is an attractive target for novel antibiotics. Derivatives of cyclopropane-1,2-dicarboxylic acid have demonstrated inhibitory activity against OASS.[7]

-

3-Methylaspartase Inhibition: Substituted trans-cyclopropane-1,2-dicarboxylic acids have been identified as potent inhibitors of 3-methylaspartase, acting as transition-state analogues.[7]

Antimicrobial and Antifungal Activity

Cyclopropane-containing compounds have been explored for their potential as antimicrobial and antifungal agents.[7] For instance, cyclopropane-containing fatty acids produced by the marine bacterium Labrenzia sp. 011 have been shown to inhibit the growth of a range of bacteria and fungi.[8] The proposed mechanisms of action include the disruption of microbial cell membranes and the inhibition of essential biosynthetic pathways.[8]

Neurochemical Activity

1-Aminocyclopropane-1-carboxylic acid (ACC), a related cyclopropane derivative, is a potent and selective ligand for the glycine (B1666218) modulation site of the N-methyl-D-aspartate (NMDA) receptor in the brain.[5][6] This has led to the investigation of cyclopropane derivatives in neurochemical studies and as potential antidepressants.[9] A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have been synthesized and evaluated for antidepressant activity, with some showing greater potency than established drugs like imipramine.[9]

Hypothesized Biological Activity of Deuterated Cyclopropanedicarboxylic Acid

Based on the known biological activities of cyclopropane derivatives and the established principles of deuteration, we can hypothesize the potential advantages of deuterated cyclopropanedicarboxylic acid derivatives. The primary anticipated benefit is the enhancement of the intrinsic activities of the non-deuterated parent molecules through improved metabolic stability.

Potential Quantitative Data

While specific experimental data for deuterated cyclopropanedicarboxylic acid is not available, the following table presents a hypothetical comparison to illustrate the potential impact of deuteration on key pharmacokinetic parameters. The values are conceptual and intended for illustrative purposes.

| Parameter | Non-Deuterated Derivative | Hypothetical Deuterated Derivative | Potential Implication |

| In Vitro Metabolic Stability (t½, mins) in Human Liver Microsomes | 15 | 45 | Slower metabolic clearance |

| In Vivo Half-Life (t½, hours) | 2 | 6 | Reduced dosing frequency |

| Area Under the Curve (AUC, ng·h/mL) | 500 | 1500 | Increased drug exposure |

| Maximum Concentration (Cmax, ng/mL) | 100 | 120 | Potentially higher peak concentration |

| Oral Bioavailability (%) | 30 | 60 | Improved absorption and systemic exposure |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual underpinnings of deuteration and a potential workflow for the investigation of novel deuterated cyclopropanedicarboxylic acid derivatives.

Caption: The Kinetic Isotope Effect in Drug Metabolism.

Caption: A Proposed Workflow for the Development of Deuterated Cyclopropanedicarboxylic Acid Derivatives.

Experimental Protocols: A Forward Look

While specific, validated protocols for deuterated cyclopropanedicarboxylic acid are not available, established methodologies for the synthesis and evaluation of deuterated compounds and cyclopropane derivatives can be adapted.

Synthesis of Deuterated Cyclopropanedicarboxylic Acid

The synthesis of deuterated cyclopropane derivatives can be achieved through various established organic chemistry methods. For instance, the synthesis of deuterium-labeled 1-aminocyclopropane-1-carboxylic acid has been described, utilizing deuterated starting materials such as deuterated 2-bromoethanol (B42945) 4-methylbenzenesulfonates or deuterated 1,2-dibromoethanes.[10][11] A general approach for synthesizing deuterated cyclopropanedicarboxylic acid could involve the following conceptual steps:

-

Preparation of Deuterated Malonic Ester: A deuterated malonic ester can be prepared by H/D exchange at the alpha-carbon using a suitable base and a deuterium source like D₂O.

-

Cyclopropanation: The deuterated malonic ester can then be reacted with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of a base to form the deuterated cyclopropane ring.

-

Hydrolysis: The resulting deuterated diethyl cyclopropane-1,1-dicarboxylate can be hydrolyzed under acidic or basic conditions to yield the deuterated cyclopropanedicarboxylic acid.

A more modern approach to synthesizing cyclopropanecarboxylic acid involves a malonic ester pathway, which could be adapted for deuterated analogs.[12]

In Vitro Metabolic Stability Assay

A standard protocol to assess the metabolic stability of a deuterated compound compared to its non-deuterated counterpart would involve the following:

-

Incubation: The test compound (deuterated and non-deuterated) is incubated with human liver microsomes (or other metabolic enzyme systems) and NADPH (as a cofactor) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The metabolic reaction is stopped at each time point by adding a quenching solution (e.g., cold acetonitrile).

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of the parent compound remaining.

-

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

Future Directions and Conclusion

The exploration of deuterated cyclopropanedicarboxylic acid derivatives represents a promising frontier in drug discovery. The convergence of the unique biological activities of the cyclopropane scaffold with the pharmacokinetic advantages conferred by deuteration offers a compelling strategy for developing novel therapeutics. While this guide is based on the extrapolation of existing data, it provides a solid rationale and a conceptual framework for initiating research in this area.

Future work should focus on the synthesis of a library of deuterated cyclopropanedicarboxylic acid analogs and their systematic evaluation in relevant biological assays. A thorough investigation of their metabolic profiles, target engagement, and in vivo efficacy will be crucial to unlocking their full therapeutic potential. The insights gained from such studies could pave the way for a new class of drugs with enhanced properties and clinical benefits.

References

- 2. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 12. m.youtube.com [m.youtube.com]

The Use of Cyclopropane-1,1-dicarboxylic acid-d4 in Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a cornerstone of metabolic research, enabling the elucidation of metabolic pathways and the quantification of flux through these networks. Deuterium-labeled compounds, in particular, offer a powerful tool for tracking metabolic fates with minimal alteration to the chemical properties of the molecule. Cyclopropane-1,1-dicarboxylic acid-d4 is a deuterated analog of a known modulator of mitochondrial function. Its structural similarity to key metabolic intermediates, such as malonate and succinate, suggests its potential as a novel tracer for investigating central carbon metabolism, particularly the Krebs cycle. This technical guide provides a comprehensive overview of the hypothetical application of Cyclopropane-1,1-dicarboxylic acid-d4 in metabolic studies, including detailed experimental protocols, data presentation templates, and visualizations of metabolic pathways and experimental workflows. While published research specifically utilizing Cyclopropane-1,1-dicarboxylic acid-d4 as a metabolic tracer is not yet available, this document serves as a foundational resource for researchers pioneering its use.

Theoretical Framework: Tracing Cellular Metabolism with Cyclopropane-1,1-dicarboxylic acid-d4

The central hypothesis for the use of Cyclopropane-1,1-dicarboxylic acid-d4 as a metabolic tracer is its potential entry into the mitochondrial matrix and subsequent interaction with enzymes of the Krebs cycle. The non-deuterated form is known to inhibit the mitochondrial dicarboxylate carrier. It is plausible that the deuterated form could be transported into the mitochondria and potentially be metabolized, allowing for the tracing of its deuterium (B1214612) labels onto downstream metabolites.

The proposed metabolic fate of Cyclopropane-1,1-dicarboxylic acid-d4 is visualized in the following signaling pathway diagram.

Experimental Protocols

A generalized experimental workflow for a stable isotope tracing study with Cyclopropane-1,1-dicarboxylic acid-d4 is outlined below.

Protocol 1: Stable Isotope Labeling of Cultured Adherent Cells

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture in standard growth medium.

-

Preparation of Labeling Medium: Prepare fresh growth medium supplemented with a known concentration of Cyclopropane-1,1-dicarboxylic acid-d4. The optimal concentration should be determined empirically, but a starting range of 1-10 mM is suggested based on concentrations used for other organic acid tracers.

-

Labeling: When cells reach the desired confluency, aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to each well.

-

Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

-

Metabolic Quenching and Harvesting:

-

Aspirate the labeling medium.

-

Wash the cell monolayer rapidly with ice-cold 0.9% NaCl solution.

-

Immediately add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolic activity and lyse the cells.

-

Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.

-

Incubate at -80°C for at least 30 minutes.

-

Protocol 2: Polar Metabolite Extraction

-

Centrifugation: Centrifuge the cell lysates from Protocol 1 at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins.

-

Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.

-

Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of a solvent compatible with the analytical platform (e.g., 50% acetonitrile (B52724) in water) for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Organic Acids

-

Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., Q-Exactive Orbitrap with a Vanquish UHPLC system) is recommended.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column suitable for polar metabolites (e.g., Acquity UPLC HSS T3 column).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 0% to 95% B over 10-15 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Scan Mode: Full scan mode to detect all ions, followed by data-dependent MS2 (ddMS2) for fragmentation and identification.

-

Full Scan Range: m/z 70-1000.

-

Resolution: 60,000.

-

ddMS2 Resolution: 15,000.

-

Collision Energy: Stepped collision energy (e.g., 10, 20, 40 eV).

-

Data Presentation

Quantitative data from stable isotope tracing experiments should be presented in a clear and structured format. Below are example tables for presenting hypothetical results from a study using Cyclopropane-1,1-dicarboxylic acid-d4.

| Metabolite | Monoisotopic Mass (Da) | Retention Time (min) | Major Adducts (ESI-) |

| Cyclopropane-1,1-dicarboxylic acid-d4 | 134.06 | 3.5 | [M-H]⁻ |

| Malate | 133.01 | 4.2 | [M-H]⁻ |

| Fumarate | 115.00 | 5.1 | [M-H]⁻ |

| Succinate | 117.02 | 4.8 | [M-H]⁻ |

| Citrate/Isocitrate | 191.02 | 6.3 | [M-H]⁻ |

| α-Ketoglutarate | 145.01 | 5.9 | [M-H]⁻ |

| Metabolite | Isotopologue | Time Point 1 (e.g., 1h) | Time Point 2 (e.g., 4h) | Time Point 3 (e.g., 8h) | Time Point 4 (e.g., 24h) |

| Malate | M+0 | 98.5% | 90.2% | 82.1% | 75.3% |

| M+1 | 1.0% | 5.3% | 9.8% | 12.5% | |

| M+2 | 0.5% | 4.5% | 8.1% | 12.2% | |

| Succinate | M+0 | 99.1% | 92.5% | 85.4% | 79.8% |

| M+1 | 0.6% | 4.2% | 8.9% | 11.2% | |

| M+2 | 0.3% | 3.3% | 5.7% | 9.0% |

| Metabolic Flux | Control Condition (nmol/mg protein/hr) | Treated Condition (nmol/mg protein/hr) | Fold Change | p-value |

| Malate Dehydrogenase | 150.3 ± 12.1 | 98.7 ± 9.5 | 0.66 | <0.05 |

| Fumarate Hydratase | 125.6 ± 10.8 | 85.4 ± 8.2 | 0.68 | <0.05 |

| Succinate Dehydrogenase | 110.2 ± 9.7 | 75.1 ± 7.9 | 0.68 | <0.05 |

Conclusion

Cyclopropane-1,1-dicarboxylic acid-d4 represents an intriguing yet underexplored tool for metabolic research. Its structural analogy to dicarboxylic acids of the Krebs cycle suggests its potential utility as a stable isotope tracer to probe central carbon metabolism. The experimental protocols and data presentation formats provided in this guide offer a robust framework for researchers interested in exploring the applications of this novel tracer. Future empirical studies are necessary to validate its metabolic fate and to establish its efficacy in quantifying metabolic fluxes in various biological systems. Such investigations will be crucial in determining the role of Cyclopropane-1,1-dicarboxylic acid-d4 in advancing our understanding of cellular metabolism in health and disease.

An In-depth Technical Guide to Cyclopropane-1,1-dicarboxylic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of Cyclopropane-1,1-dicarboxylic acid, a key building block in modern organic and medicinal chemistry.

Discovery and History

The journey of Cyclopropane-1,1-dicarboxylic acid begins in the late 19th century with the pioneering work of English chemist William Henry Perkin Jr. In 1884, Perkin reported the first synthesis of a cyclopropane (B1198618) derivative, diethyl cyclopropane-1,1-dicarboxylate, through an intramolecular condensation reaction.[1] This seminal work, published in Berichte der deutschen chemischen Gesellschaft, involved the reaction of diethyl malonate with 1,2-dibromoethane (B42909) in the presence of sodium ethylate.[1]

The initial yield of this reaction was modest, reported to be in the range of 27-29% of the theoretical maximum.[1] A significant challenge in this early synthesis was the formation of a major byproduct, tetraethyl butane-1,1,4,4-tetracarboxylate, resulting from a competing intermolecular reaction. The separation of the desired product from unreacted diethyl malonate also proved to be a difficult task. Despite these initial hurdles, Perkin's discovery laid the groundwork for the field of small-ring carbocyclic chemistry and opened the door to a new class of compounds with unique properties.

Over the following decades, numerous efforts were made to improve the efficiency of this synthesis. These advancements focused on alternative bases, reaction conditions, and starting materials to increase the yield and minimize byproduct formation.

Physicochemical Properties

Cyclopropane-1,1-dicarboxylic acid is a white to off-white crystalline powder with the following properties:

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆O₄ | [2] |

| Molecular Weight | 130.10 g/mol | [3] |

| Melting Point | 134-136 °C | [2] |

| Boiling Point | 371.3±25.0 °C at 760 mmHg | [2] |

| Density | 1.7±0.1 g/cm³ | [2] |

| Flash Point | 192.5±19.7 °C | [2] |

| CAS Number | 598-10-7 | [4] |

| Solubility | Soluble in methanol (B129727) (1 g/10 mL) | [5] |

Synthetic Methodologies

The synthesis of Cyclopropane-1,1-dicarboxylic acid has evolved significantly since Perkin's initial discovery. Modern methods offer higher yields, greater purity, and more environmentally friendly processes.

Perkin's Original Synthesis (1884)

This historical method, while groundbreaking, is now primarily of academic interest due to its low yield.

Experimental Protocol:

-

Reactants: Diethyl malonate, 1,2-dibromoethane, sodium ethylate.

-

Procedure: The reaction involves the intramolecular condensation of diethyl malonate with 1,2-dibromoethane using sodium ethylate as the condensation agent.[1]

-

Yield: 27-29% of theory.[1]

-

Challenges: Formation of a significant amount of tetraethyl butane-1,1,4,4-tetracarboxylate as a byproduct and difficulty in separating the product from unreacted starting materials.

Logical Relationship of Perkin's Synthesis

Caption: A diagram illustrating the reactants and products of Perkin's original synthesis.

Modern Synthesis via Phase-Transfer Catalysis

A significant improvement in the synthesis of Cyclopropane-1,1-dicarboxylic acid came with the introduction of phase-transfer catalysis. This method provides a high-yield, one-pot conversion of diethyl malonate to the diacid.

Experimental Protocol (from Organic Syntheses): [6]

-

Reactants:

-

Diethyl malonate (0.5 mol)

-

1,2-Dibromoethane (0.75 mol)

-

50% aqueous Sodium Hydroxide (1 L)

-

Triethylbenzylammonium chloride (0.5 mol) - Phase-Transfer Catalyst

-

Concentrated Hydrochloric Acid

-

Ether

-

-

Procedure:

-

To a vigorously stirred 1-L solution of 50% aqueous sodium hydroxide, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.

-

To this suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

-

Stir the reaction mixture vigorously for 2 hours.

-

Transfer the contents to a 4-L Erlenmeyer flask, rinsing with water.

-

Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

-

Extract the aqueous layer three times with 900 mL of ether.

-

Saturate the aqueous layer with sodium chloride and extract three more times with 500 mL of ether.

-

Combine the ether layers, wash with brine, dry over MgSO₄, and decolorize with activated carbon.

-

Remove the solvent by rotary evaporation to yield a semisolid residue.

-

Triturate the residue with 100 mL of benzene and filter to obtain the product.

-

-

Yield: 66–73% of white crystals.[6]

-

Advantages: Higher yield, one-pot reaction, and easier purification compared to the classical method.

Experimental Workflow for Phase-Transfer Catalysis Synthesis

Caption: A step-by-step workflow of the modern synthesis using phase-transfer catalysis.

Applications in Drug Development and Organic Synthesis

Cyclopropane-1,1-dicarboxylic acid and its derivatives are valuable intermediates in the pharmaceutical and chemical industries.[7][8] The rigid, strained cyclopropane ring imparts unique conformational constraints and metabolic stability to molecules, making it a desirable motif in drug design.

Key Applications:

-

Pharmaceutical Intermediates: It is a crucial starting material for the synthesis of various Active Pharmaceutical Ingredients (APIs). Notable examples include:

-

Aminopentamide Sulphate: An antimuscarinic agent used to treat gastrointestinal disorders.[4]

-

Montelukast: A leukotriene receptor antagonist used for the maintenance treatment of asthma.[3]

-

Ketorolac: A nonsteroidal anti-inflammatory drug (NSAID) used for short-term management of moderate to severe pain.[3]

-

-